1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane
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Overview
Description
1-(Prop-1-yn-1-yl)-9-oxabicyclo[610]nonane is a unique organic compound characterized by its bicyclic structure and the presence of an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of stable molecular probes and other specialized chemicals.
Mechanism of Action
The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
N-benzylprop-2-yn-1-amine: A compound with a similar alkyne group but different overall structure.
Uniqueness
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of an alkyne group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity balance make it particularly valuable for bioorthogonal chemistry and other specialized applications.
Properties
CAS No. |
647862-73-5 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3 |
InChI Key |
YNXNCRBXFCMKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC12CCCCCCC1O2 |
Origin of Product |
United States |
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